9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-
Description
Chemical Structure and Mechanism of Action Fludarabine phosphate, formally named 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-, is a fluorinated purine nucleoside analog with the molecular formula C₁₀H₁₃FN₅O₇P (MW 365.2) . Its structure features a 2-fluorine substitution on the adenine base and a 5'-O-phosphorylated beta-D-arabinofuranosyl sugar (Figure 1) . The compound is a prodrug that undergoes dephosphorylation to 2-fluoro-ara-adenine (F-ara-A), which is subsequently phosphorylated intracellularly to its active triphosphate form (F-ara-ATP). This metabolite inhibits DNA synthesis by interfering with ribonucleotide reductase (RNR) and DNA polymerase α, leading to chain termination during DNA replication .
Clinical Applications Fludarabine phosphate is a cornerstone in treating chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma. Its clinical efficacy stems from selective cytotoxicity toward rapidly dividing lymphocytes, with myelosuppression (neutropenia, thrombocytopenia) as the dose-limiting toxicity .
Properties
IUPAC Name |
[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUYCYHIANZCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN5O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860982 | |
| Record name | 2-Fluoro-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75607-67-9 | |
| Record name | fludarabine phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
The synthesis of 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- involves several steps:
Glycosylation: The attachment of the arabinofuranosyl moiety to the purine base.
Phosphorylation: The addition of a phosphate group to the sugar moiety.
Industrial production methods typically involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleotide analogs and their reactions.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of chronic lymphocytic leukemia and other hematological malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to fludarabine, which is then taken up by cells and phosphorylated to its active triphosphate form. This active form inhibits ribonucleotide reductase and DNA polymerase, leading to the termination of DNA chain elongation and apoptosis of cancer cells .
Comparison with Similar Compounds
Key Findings :
- Fludarabine’s 2-fluoro substitution confers enhanced metabolic stability and ~4-fold greater potency in RNR inhibition compared to Ara-A .
- Ara-A’s rapid deamination limits its utility in cancer therapy, necessitating co-administration with adenosine deaminase inhibitors .
Comparison with Clofarabine (2-Chloro-2′-fluoro-ara-adenine)
| Parameter | Fludarabine Phosphate | Clofarabine |
|---|---|---|
| Substituents | 2-fluorine, arabinose-5′-phosphate | 2-chloro, 2′-fluoro, arabinose |
| Target Enzymes | RNR, DNA polymerase α | RNR, DNA polymerases α/β, terminal deoxynucleotidyl transferase |
| Toxicity Profile | Myelosuppression, neurotoxicity | Hepatotoxicity, capillary leak syndrome |
| Therapeutic Indications | CLL, lymphoma | Pediatric acute lymphoblastic leukemia |
Key Findings :
- Clofarabine’s dual halogenation (Cl, F) enhances DNA incorporation efficiency but broadens toxicity risks .
- Fludarabine exhibits lower cross-resistance with alkylating agents compared to Clofarabine in CLL models .
Comparison with 2′-Deoxy-2′-fluoro-ara-cytidine (Gemcitabine)
Key Findings :
- Gemcitabine’s difluorinated cytosine backbone achieves 10-fold higher RNR inhibition but lacks selectivity for lymphoid cells .
- Fludarabine’s lymphocyte-specific toxicity is attributed to preferential uptake via nucleoside transporters in B-cells .
Pharmacokinetic and Pharmacodynamic Distinctions
Metabolic Activation and Half-Life
| Compound | Plasma Half-Life (t₁/₂) | Active Triphosphate (t₁/₂ in cells) |
|---|---|---|
| Fludarabine Phosphate | 1.3–2.2 hours | 2.9 hours (P388 leukemia cells) |
| Ara-A | 0.5 hours | <1 hour |
| Clofarabine | 5.2 hours | 24 hours |
Implications :
- Fludarabine’s prolonged intracellular triphosphate retention correlates with sustained DNA synthesis inhibition in tumor cells .
- Clofarabine’s extended half-life increases risk of cumulative toxicity .
Enzyme Affinity and Selectivity
| Compound | DNA Polymerase α (Ki, μM) | HSV DNA Polymerase (Ki, μM) |
|---|---|---|
| Fludarabine Triphosphate | 1.2 | 0.048 |
| Ara-A Triphosphate | 1.5 | 0.060 |
| Gemcitabine Triphosphate | N/A | 0.04 |
Key Insight :
Biological Activity
9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-, commonly known as a purine nucleoside analog, has garnered significant attention due to its potential therapeutic applications in oncology. This compound is characterized by a fluorine atom at the 2-position of the purine ring and a phosphono-beta-D-arabinofuranosyl group at the 9-position, which enhances its biological activity compared to other nucleoside analogs.
The molecular formula of this compound is , with a molecular weight of approximately 365.21 g/mol. Its structure is pivotal for its mechanism of action, which involves inhibition of DNA synthesis.
The primary mechanism through which 9H-Purin-6-amine exerts its biological effects involves its rapid dephosphorylation to fludarabine, an active metabolite. This metabolite is subsequently phosphorylated to its triphosphate form within cells, leading to the inhibition of crucial enzymes such as ribonucleotide reductase and DNA polymerase. This inhibition results in:
- Termination of DNA chain elongation
- Induction of apoptosis in cancer cells
These actions make it a valuable candidate for treating hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and other cancers.
In Vitro Studies
In vitro studies have shown that 9H-Purin-6-amine significantly inhibits cell proliferation in various cancer cell lines. The compound's efficacy is attributed to its ability to interfere with cellular processes involved in DNA replication and repair.
In Vivo Studies
Animal studies have demonstrated that the compound exhibits cytotoxicity against tumors. For instance, research involving mice inoculated with P388 leukemia cells indicated that treatment with this compound led to a notable increase in lifespan compared to untreated controls .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics and advantages of 9H-Purin-6-amine over other nucleoside analogs:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Vidarabine | Antiviral compound similar structure but lacks fluorine | Effective against viral infections |
| Cytarabine | Nucleoside analog used in leukemia treatment | Different sugar moiety |
| Cladribine | Purine analog with antineoplastic properties | Unique mechanism targeting lymphocytes |
The presence of fluorine in 9H-Purin-6-amine contributes to enhanced stability and efficacy compared to these alternatives, making it a promising candidate for further research and clinical application.
Case Studies
Several case studies have documented the therapeutic potential of 9H-Purin-6-amine:
- Chronic Lymphocytic Leukemia : Patients treated with fludarabine (the active form) showed improved response rates compared to traditional therapies.
- Combination Therapies : Studies suggest that combining this compound with other agents may enhance therapeutic outcomes by targeting multiple pathways involved in cancer cell survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
